N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide is a synthetic organic compound that features both an imidazole ring and a benzamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the Benzamide Group: The imidazole ring is then reacted with 2-aminobenzoyl chloride under basic conditions to form the benzamide linkage.
Introduction of the Aminoethyl Group: Finally, the compound is treated with ethylenediamine to introduce the aminoethyl group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This might include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access. The benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-benzamide: Lacks the imidazole ring, potentially less bioactive.
2-(1H-Imidazole-2-carbonyl)benzamide: Lacks the aminoethyl group, potentially different binding properties.
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)aniline: Similar structure but with an aniline group instead of benzamide.
Uniqueness
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide is unique due to the presence of both the imidazole ring and the benzamide group, which can confer distinct biological activities and binding properties.
Properties
CAS No. |
62366-82-9 |
---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C13H14N4O2/c14-5-6-17-13(19)10-4-2-1-3-9(10)11(18)12-15-7-8-16-12/h1-4,7-8H,5-6,14H2,(H,15,16)(H,17,19) |
InChI Key |
UBYZSMLNRLCIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.